molecular formula C9H18ClNO3 B2675139 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride CAS No. 2470440-28-7

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride

Cat. No.: B2675139
CAS No.: 2470440-28-7
M. Wt: 223.7
InChI Key: MQDHAAHEEUZSFS-UHFFFAOYSA-N
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Description

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Scientific Research Applications

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride has shown promise in various scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a spirocyclic amine with formaldehyde and a diol, followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

1,4-dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDHAAHEEUZSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC(O2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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